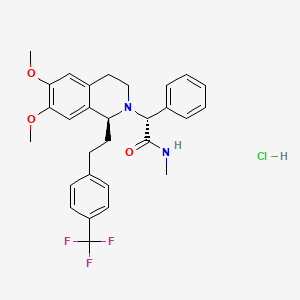

Almorexant hydrochloride

Overview

Description

Almorexant (hydrochloride) is a compound that acts as a dual antagonist of the orexin 1 receptor and orexin 2 receptor. It was initially developed for the treatment of insomnia due to its ability to promote sleep by inhibiting the activity of orexin, a neuropeptide that regulates wakefulness . The compound was developed by Actelion and GlaxoSmithKline but was later abandoned due to concerns over its safety profile .

In Vivo

In vivo studies of almorexant hydrochloride have been conducted in a variety of animal models, including rats, mice, and dogs. These studies have revealed that this compound has a rapid onset of action, is well-tolerated, and has a long duration of action. In addition, studies have shown that this compound has a high degree of safety and efficacy in animal models, making it a promising candidate for further clinical trials.

In Vitro

In vitro studies of almorexant hydrochloride have been conducted using a variety of cell-based assays, including cell-free systems, primary cells, and cell lines. These studies have demonstrated that this compound has a high affinity for the benzodiazepine receptor, as well as for other targets such as the GABA-A receptor and the histamine H1 receptor. In addition, studies have shown that this compound has a high degree of selectivity for the benzodiazepine receptor, making it a promising candidate for further clinical trials.

Mechanism of Action

Almorexant (hydrochloride) functions as a competitive antagonist of the orexin 1 receptor and orexin 2 receptor . By binding to these receptors, it inhibits the functional consequences of orexin receptor activation, such as intracellular calcium mobilization . The compound dissociates slowly from the orexin receptors, potentially prolonging its duration of action . This mechanism of action is thought to promote sleep by reducing the activity of the orexin system, which is responsible for maintaining wakefulness .

Biological Activity

Almorexant hydrochloride has been shown to have a high degree of potency and selectivity for the benzodiazepine receptor in in vitro studies. In addition, studies have revealed that this compound has a high degree of safety and efficacy in animal models, making it a promising candidate for further clinical trials.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that this compound increases the activity of GABA, leading to an overall decrease in neuronal excitability and an increase in sleepiness. In addition, this compound has been shown to increase the activity of the histamine H1 receptor, leading to an increase in wakefulness.

Advantages and Limitations for Lab Experiments

The advantages of using almorexant hydrochloride in laboratory experiments include its high potency and selectivity for the benzodiazepine receptor, its rapid onset of action, its long duration of action, and its high degree of safety and efficacy in animal models. The limitations of using this compound in laboratory experiments include its limited availability, its cost, and its potential for misuse.

Future Directions

The potential future directions for almorexant hydrochloride research include further clinical trials to assess its safety and efficacy in humans, further in vitro studies to assess its mechanism of action, and further in vivo studies to assess its pharmacokinetics. In addition, further studies could be conducted to assess the potential for this compound to be used as an adjunct therapy in the treatment of anxiety and insomnia. Additionally, further studies could be conducted to assess the potential for this compound to be used as a treatment for post-traumatic stress disorder and other psychiatric disorders. Finally, further studies could be conducted to assess the potential for this compound to be used as a treatment for substance abuse disorders.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Almorexant Hydrochloride is a competitive antagonist of the OX1 and OX2 orexin receptors . It selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular calcium mobilization . It dissociates very slowly from the orexin receptors, which may prolong its duration of action .

Cellular Effects

This compound has been shown to reduce cell viability in certain types of cells. For instance, it was able to reduce HT-29 cell viability by induction of mitochondrial apoptosis involving the tyrosine phosphatase SHP2 and the p38 signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive antagonism of the OX1 and OX2 orexin receptors . By binding to these receptors, it inhibits the functional consequences of their activation, such as intracellular calcium mobilization . This can have various effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have effects that change over time. For example, it was found to decrease operant self-administration of both 20% ethanol and 5% sucrose in rats over time

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, systemic administration of this compound decreased operant self-administration of both 20% ethanol and 5% sucrose in rats

Metabolic Pathways

The metabolic pathways of this compound involve hepatic metabolism . After oral administration, this compound is rapidly absorbed and then metabolized in the liver

Preparation Methods

The synthesis of Almorexant (hydrochloride) involves several key steps. One notable method includes the enantioselective synthesis via iridium-catalyzed intramolecular allylic amidation . This process involves the preparation of the chiral tetrahydroisoquinoline core structure, followed by an oxidative Heck reaction at room temperature and a hydrazine-mediated organocatalyzed reduction . Industrial production methods are not widely documented due to the compound’s discontinued development.

Chemical Reactions Analysis

Almorexant (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions can be performed using hydrazine-mediated organocatalysis.

Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include iridium catalysts for amidation and hydrazine for reduction . Major products formed from these reactions include intermediates necessary for the synthesis of the final compound.

Scientific Research Applications

Almorexant (hydrochloride) has been primarily studied for its potential in treating sleep disorders. It has shown efficacy in promoting sleep in animal models and was in Phase III clinical trials for sleep disorders . Additionally, it has been used in research to study the orexin system’s role in regulating sleep and wakefulness . The compound’s ability to block orexin receptors has also made it a valuable tool in neuroscience research, particularly in understanding the mechanisms of sleep regulation .

Comparison with Similar Compounds

Almorexant (hydrochloride) is unique due to its dual antagonism of both orexin 1 receptor and orexin 2 receptor . Similar compounds include:

Suvorexant: Another dual orexin receptor antagonist used for treating insomnia.

Lemborexant: A dual orexin receptor antagonist with a similar mechanism of action.

Daridorexant: A newer dual orexin receptor antagonist with improved safety and efficacy profiles.

Compared to these compounds, Almorexant (hydrochloride) was one of the first to be developed but was discontinued due to safety concerns .

Properties

IUPAC Name |

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGBTDRDPBJUBB-LHIMUUITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913358-93-7 | |

| Record name | Almorexant hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913358937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almorexant hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMOREXANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Z94D9A99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

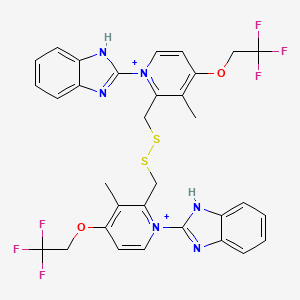

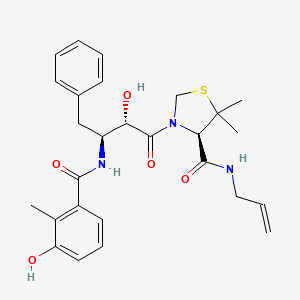

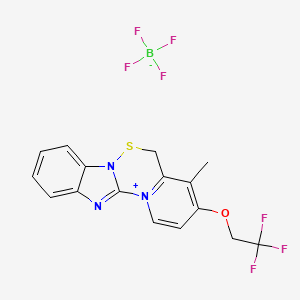

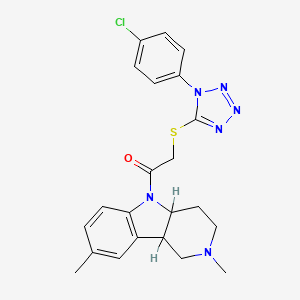

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)